3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C15H14ClNO2 It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzenesulfonyl chloride and 2-ethoxyaniline as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chlorobenzenesulfonyl chloride is added dropwise to a solution of 2-ethoxyaniline in an appropriate solvent, such as dichloromethane, under stirring and cooling. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields sulfonic acids and amines.
Scientific Research Applications
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(2-ethoxyphenyl)benzamide
- 4-methoxy-N-(2-ethoxyphenyl)benzenesulfonamide
- 3-chloro-N-(2-methoxyphenyl)-4-methoxybenzenesulfonamide
Uniqueness
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both chloro and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-chloro-N-(2-ethoxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO4S/c1-3-21-15-7-5-4-6-13(15)17-22(18,19)11-8-9-14(20-2)12(16)10-11/h4-10,17H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGFNBXVULENPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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